molecular formula C17H12ClNO3S B2966047 (5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 157375-63-8

(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B2966047
CAS RN: 157375-63-8
M. Wt: 345.8
InChI Key: WKGUDPFFWIPJFG-OQLLNIDSSA-N
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Description

In general, a compound’s description would include its molecular formula, structure, and the types of atoms it contains. It might also include information about its role or function if it’s a known substance in a particular field, such as medicine or materials science .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the steps involved in the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and the types of bonds (single, double, triple) that hold them together .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, color, odor, density, and various other chemical properties like acidity or basicity .

Scientific Research Applications

Corrosion Inhibition

Thiazolidinedione derivatives have been evaluated for their performance as corrosion inhibitors for mild steel in acidic solutions. Experimental findings, supported by quantum chemical studies, indicate that these compounds exhibit significant inhibition efficiency, which increases with their concentration. The adsorption of these inhibitors on mild steel surfaces tends to follow the Langmuir adsorption isotherm model, demonstrating their potential in protecting metals from corrosion in industrial applications (Yadav et al., 2015).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Studies have synthesized various thiazolidinedione derivatives and tested their effectiveness against different microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents in combating infections (Stana et al., 2014).

Anticancer and Anti-inflammatory Activities

Thiazolidinedione derivatives have also been investigated for their anticancer and anti-inflammatory properties. A particular compound was designed and assessed for its in vitro anti-breast cancer activity using human breast adenocarcinoma cell lines, and for its anti-inflammatory activity. The compound exhibited cytotoxic effects with an IC50 value of 42.30 µM and demonstrated good anti-inflammatory potential, suggesting its applicability in cancer and inflammation treatment strategies (Uwabagira & Sarojini, 2019).

Antidiabetic Agents

Thiazolidinedione derivatives have been explored as antidiabetic agents due to their ability to modulate blood sugar levels. Studies focusing on the synthesis of such compounds and their hypoglycemic and hypolipidemic activities in animal models have provided insights into their potential use in treating diabetes (Kim et al., 2004).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

(5E)-5-[[4-[(3-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-13-3-1-2-12(8-13)10-22-14-6-4-11(5-7-14)9-15-16(20)19-17(21)23-15/h1-9H,10H2,(H,19,20,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGUDPFFWIPJFG-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione

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